REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[NH:8][C:7]([C:14]#[N:15])=[C:6]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:7]([C:14]#[N:15])[N:8]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=C(NC(C2=CC1)=O)C#N)C1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 90 C for 18 h
|
Duration
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18 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolve in EtOAc
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0 C
|
Type
|
CUSTOM
|
Details
|
quenched by careful addition of saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between saturated aqueous sodium bicarbonate and EtOAc
|
Type
|
WASH
|
Details
|
The aqueous solution was washed twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (25 g silica, 3-30% EA/hex) gave a white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=C(C2=CC(=CC=C12)OC)C1=CC=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |